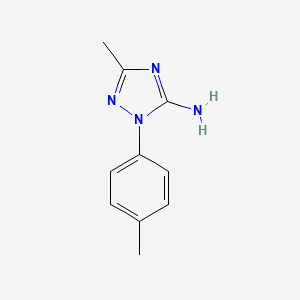

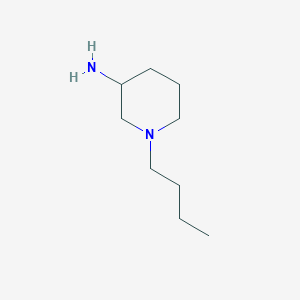

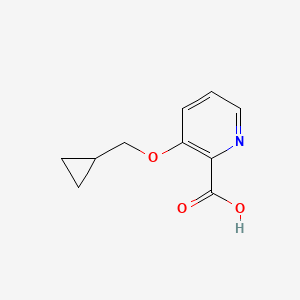

![molecular formula C20H26N2O6 B3093907 Racemic-(2S,3aS,6aS)-1-((benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid CAS No. 1251001-87-2](/img/structure/B3093907.png)

Racemic-(2S,3aS,6aS)-1-((benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid

Vue d'ensemble

Description

The compound contains a tert-butoxycarbonyl (Boc) group , which is a common protecting group in organic chemistry. Protecting groups are functional groups that are temporarily added to molecules to prevent unwanted reactions at certain sites. The Boc group is often used to protect amines from reacting.

Chemical Reactions Analysis

The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA). This would leave behind a free amine group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the Boc group is non-polar and hydrophobic, which could affect the compound’s solubility .Applications De Recherche Scientifique

Synthesis and Characterization

This compound has been utilized in the synthesis of complex molecular structures, demonstrating its versatility as a building block in organic chemistry. For instance, it was involved in the synthesis of bile pigments, such as the total synthesis of (+)(4R,16R)- and (−)(4R,16S)-[18-Vinyl]mesourobilin IXα dimethyl esters, which were characterized by their CD, ORD, 1H-NMR, UV/VIS, and mass spectra. This showcases the compound's utility in creating and studying complex organic molecules with potential biological relevance (Gossauer & Weller, 1978).

Enantioselective Synthesis

Research has also focused on enantioselective synthesis using this compound, highlighting its role in creating chiral molecules which are crucial in various biochemical processes. Studies have demonstrated its use in resolving racemic mixtures into enantiomerically pure components, which is fundamental in the development of drugs and other active molecules that require specific stereochemistry for their activity (Piwowarczyk et al., 2008).

Supramolecular Chemistry

In supramolecular chemistry, this compound has been instrumental in understanding hydrogen bonding patterns and self-assembly processes. Research into the crystal structures of related cyclopentane derivatives has shed light on the fundamental interactions that govern molecular assembly, which is critical for the design of novel materials and nanotechnologies (Kălmăn et al., 2001).

Biocatalysis

Moreover, this compound has found applications in biocatalysis, illustrating its utility in environmentally friendly chemical processes. Studies have shown its involvement in the kinetic resolution of racemic esters through enantioselective hydrolysis, facilitated by various hydrolase enzymes. This not only highlights the compound's role in producing optically pure substances but also underscores its contribution to green chemistry practices (Chikusa et al., 2003).

Propriétés

IUPAC Name |

(2S,3aS,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O6/c1-20(2,3)28-18(25)21-10-14-9-15(17(23)24)22(16(14)11-21)19(26)27-12-13-7-5-4-6-8-13/h4-8,14-16H,9-12H2,1-3H3,(H,23,24)/t14-,15-,16+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSYNHJIDCIEPDB-HRCADAONSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CC(N(C2C1)C(=O)OCC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H](N([C@@H]2C1)C(=O)OCC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Racemic-(2S,3aS,6aS)-1-((benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

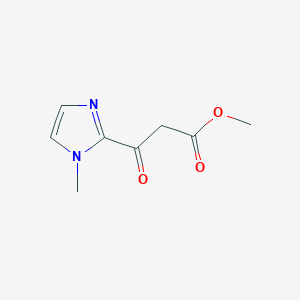

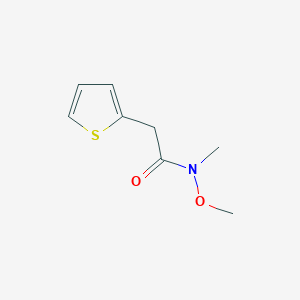

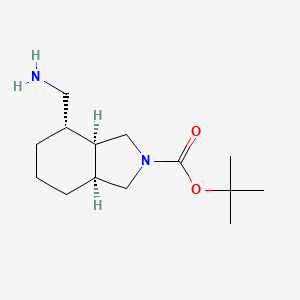

amine](/img/structure/B3093845.png)

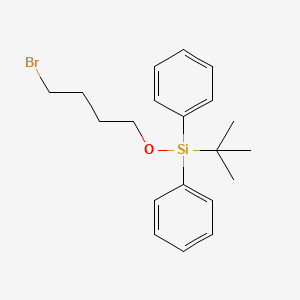

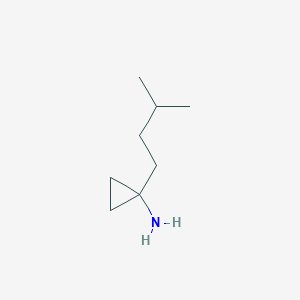

![2-chloro-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B3093866.png)

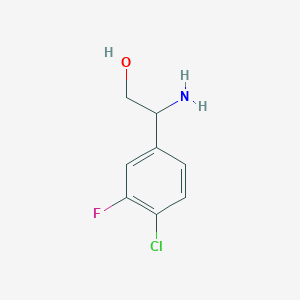

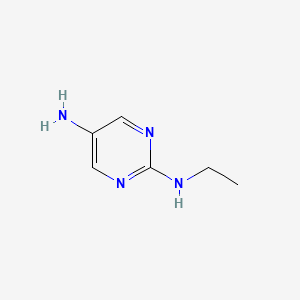

![Ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B3093899.png)

![Racemic trans-dihydrogen-2-boc-octahydro-cyclopenta[c]pyrrol-4-ylamine](/img/structure/B3093915.png)